molecular formula C15H7F5O3 B1323993 2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone CAS No. 890099-21-5

2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone

Cat. No. B1323993
M. Wt: 330.21 g/mol
InChI Key: SGKZZZVBBZXION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is a chemical compound with the CAS Number: 890099-21-5 . It has a molecular weight of 330.21 and its IUPAC name is 2-(2,3,4,5,6-pentafluorobenzoyl)phenyl acetate . The compound is usually available in stock for research use.


Molecular Structure Analysis

The Inchi Code for 2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is 1S/C15H7F5O3/c1-6(21)23-8-5-3-2-4-7(8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 . This code provides a unique identifier for the molecular structure of this compound.

Scientific Research Applications

Liquid Crystal Compounds

  • Complementary Polytopic Interaction (CPI) Stabilized Liquid Crystals: The synthesis of 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene, which is based on the oxidative coupling of 2-acetoxy-1-hexyloxybenzene, results in esters that form an enantiotopic Colh columnar liquid crystal phase. This indicates potential applications in the development of advanced liquid crystal materials (Boden, Bushby, Liu, & Lozman, 2001).

Environmental Analysis

  • Determination of Hydroxylated Benzophenone UV Absorbers: A study on the determination of derivatives of 2-hydroxybenzophenone, including 2-acetoxy derivatives, in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), shows the relevance of these compounds in environmental monitoring (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).

Synthetic Chemistry Applications

  • Photochemical Synthesis and Cyclization: The photochemical synthesis of 2′-acetoxy-2-hydroxy-5-methoxybenzophenone and its subsequent cyclization to 2-methoxyxanthone demonstrate the compound's utility in synthetic organic chemistry (Diaz-Mondejar & Miranda, 1982).

Organometallic Chemistry

  • C−H and C−F Activation in Organometallic Complexes: The selective C−H and C−F activation observed in the reaction of hexahydride−osmium complex with 2,3,4,5,6-pentafluorobenzophenone highlights its importance in the study of organometallic reactions and metal-ligand interactions (Barrio, Castarlenas, Esteruelas, Lledós, Maseras, Oñate, & Tomàs, 2001).

Drug Intermediate Synthesis

  • Antimicrobial Activity in Derivative Compounds: The synthesis and characterization of 1,3,4-oxadiazole derivatives bearing 1H-benzimidazole, which are derived from the reaction of 2-(phenoxymethyl)-1H-benzimidazole with compounds like 2-acetoxybenzophenone, exhibit significant antimicrobial activity. This suggests the potential use of 2-acetoxybenzophenone derivatives in pharmaceutical applications (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

properties

IUPAC Name

[2-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F5O3/c1-6(21)23-8-5-3-2-4-7(8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKZZZVBBZXION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641616
Record name 2-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone

CAS RN

890099-21-5
Record name 2-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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